molecular formula C11H21N3O B13615685 N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B13615685
M. Wt: 211.30 g/mol
InChI Key: MCCREUQUSFBEOE-UHFFFAOYSA-N
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Description

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide typically involves the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-(2-aminoethyl)piperidine as a starting material, which is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide has been explored for various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research has focused on its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Known for its psychoactive properties.

    2-(Aminomethyl)piperidine: Another piperidine derivative with different biological activities.

Uniqueness

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of the piperidine ring with the cyclopropanecarboxamide moiety makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C11H21N3O/c12-5-8-14-6-3-10(4-7-14)13-11(15)9-1-2-9/h9-10H,1-8,12H2,(H,13,15)

InChI Key

MCCREUQUSFBEOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CCN

Origin of Product

United States

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